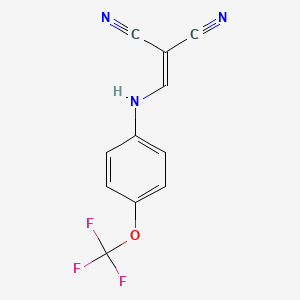

(((4-(Trifluoromethoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile

Description

This compound features a central malononitrile core functionalized with a trifluoromethoxy-substituted phenylamino group. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, influencing electronic properties such as solubility, stability, and reactivity.

Properties

IUPAC Name |

2-[[4-(trifluoromethoxy)anilino]methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N3O/c12-11(13,14)18-10-3-1-9(2-4-10)17-7-8(5-15)6-16/h1-4,7,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQVKWFXLZANHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=C(C#N)C#N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((4-(Trifluoromethoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of 4-(trifluoromethoxy)aniline with suitable methylene and dicarbonitrile precursors under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

(((4-(Trifluoromethoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the nitrile groups.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted quinones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (((4-(Trifluoromethoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile is C11H6F3N3O, with a molecular weight of approximately 329.28 g/mol. The compound features a phenyl ring substituted with a trifluoromethoxy group and an amino group linked to a methylene bridge that connects to a dicarbonitrile moiety. This structure imparts specific properties that are beneficial for various applications.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the development of anti-cancer agents. Research indicates that compounds with similar structural features exhibit cytotoxic activities against various cancer cell lines. For instance, the presence of trifluoromethyl and dicarbonitrile groups is known to enhance the biological activity of certain pharmaceuticals by improving their lipophilicity and metabolic stability .

Case Study: Anti-neoplastic Activity

A study published in PubMed highlighted the synthesis of compounds related to (((4-(Trifluoromethoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile) that demonstrated significant anti-neoplastic properties. These compounds were tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Agricultural Chemistry

In agricultural applications, compounds with trifluoromethoxy substitutions have been investigated for their efficacy as pesticides or herbicides. The unique electronic properties imparted by the trifluoromethoxy group can enhance the activity of agrochemicals against pests while potentially reducing toxicity to non-target organisms.

Case Study: Pesticidal Activity

Research has indicated that similar compounds can act as effective insecticides due to their ability to interfere with the nervous systems of insects. The fluorinated groups contribute to increased binding affinity to target sites, enhancing pest control efficacy .

Polymer Chemistry

The incorporation of (((4-(Trifluoromethoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile into polymer matrices has been studied for creating materials with enhanced thermal stability and chemical resistance. The dicarbonitrile functional groups can participate in polymerization reactions, leading to the formation of cross-linked networks that improve material properties.

Case Study: Thermal Stability

A recent investigation demonstrated that polymers modified with this compound exhibited significantly improved thermal stability compared to unmodified counterparts. This characteristic makes them suitable for high-performance applications where heat resistance is critical .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anti-cancer agents | Enhanced cytotoxicity against cancer cells |

| Agricultural Chemistry | Pesticides | Increased efficacy and reduced toxicity |

| Material Science | Polymer modification | Improved thermal stability and chemical resistance |

Mechanism of Action

The mechanism of action of (((4-(Trifluoromethoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance binding affinity to certain proteins or enzymes, influencing their activity. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous dicarbonitrile derivatives that vary in substituent type, position, and aromatic systems.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

In contrast, electron-donating groups (e.g., -NMe₂) increase solubility in polar solvents but reduce thermal stability .

Synthetic Complexity: Derivatives with sulfonamide or pyrimidine substituents () require multi-step synthesis involving sulfonation and heterocyclic coupling, increasing production costs . The target compound’s trifluoromethoxy group may be introduced via nucleophilic aromatic substitution, a simpler route compared to anthraquinone-based derivatives () .

Application Potential: Anthraquinone derivatives () exhibit strong absorbance in the visible range, making them suitable for dyes or photovoltaics. Trifluoromethyl-/trifluoromethoxy-containing compounds are preferred in agrochemicals and pharmaceuticals due to metabolic stability and bioavailability .

Research Findings and Limitations

- Catalytic Performance : Biphenyl derivatives like B7A (), which carry -CF₃ groups, show superior catalytic activity in cross-coupling reactions compared to -OCH₃ analogs. The target compound’s -OCF₃ group may offer similar advantages .

- Thermal Stability : Trifluoromethoxy derivatives generally exhibit higher thermal stability than sulfonamide-linked analogs (), as sulfonamide bonds are prone to hydrolysis under acidic conditions .

Biological Activity

The compound known as (((4-(trifluoromethoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile, often abbreviated as TFMPX, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including mechanisms of action, toxicity, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C11H6F3N3O

- Molecular Weight : 267.21 g/mol

- CAS Number : 1024516-01-5

The compound features a trifluoromethoxy group attached to a phenyl ring, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets.

TFMPX exhibits multiple mechanisms of action that contribute to its biological activity:

- Inhibition of Oxidative Phosphorylation : Similar compounds have been shown to act as protonophores, disrupting the proton gradient across mitochondrial membranes. This leads to decreased ATP production and increased reactive oxygen species (ROS) generation, which can induce apoptosis in cancer cells .

- Antimicrobial Properties : Research indicates that compounds with trifluoromethyl groups can exhibit significant antimicrobial activity. The presence of the trifluoromethoxy group may enhance this effect by altering membrane permeability or interfering with metabolic pathways in microbial cells .

- Anti-cancer Activity : Preliminary studies suggest that TFMPX may inhibit tumor growth by inducing cell cycle arrest and apoptosis in various cancer cell lines. Its structural similarity to known anticancer agents suggests potential for further development in oncology .

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of TFMPX:

- Acute Toxicity : In animal models, acute toxicity studies revealed symptoms such as salivation and increased body temperature at high doses .

- Chronic Toxicity : Long-term exposure studies indicated potential hepatotoxicity, with observed liver enlargement and necrosis in hepatocytes .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study involving TFMPX demonstrated its efficacy against human breast cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, characterized by increased caspase-3 activation and PARP cleavage.

Case Study 2: Antimicrobial Testing

In vitro testing against various bacterial strains showed that TFMPX exhibited potent antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for traditional antibiotics, indicating a promising alternative for treating resistant infections.

Current Research Directions

Research into TFMPX is ongoing, focusing on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the trifluoromethoxy group affect biological activity.

- Development of Derivatives : Synthesizing new analogs with improved efficacy and reduced toxicity.

- Clinical Trials : Exploring the potential for clinical applications in oncology and infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.